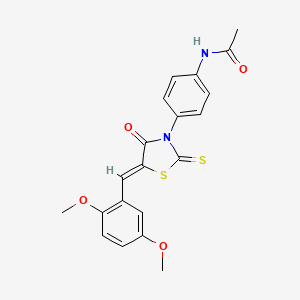

(Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

(Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thiazolidinone derivative characterized by a 2-thioxo-4-oxothiazolidin-3-yl core, a 2,5-dimethoxybenzylidene substituent at position 5, and an acetamide group linked to a phenyl ring. Thiazolidinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The Z-configuration of the benzylidene moiety and the electron-donating methoxy groups may enhance its bioactivity by influencing molecular interactions with target proteins .

Propriétés

IUPAC Name |

N-[4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-12(23)21-14-4-6-15(7-5-14)22-19(24)18(28-20(22)27)11-13-10-16(25-2)8-9-17(13)26-3/h4-11H,1-3H3,(H,21,23)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQSCPABRJQMGU-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing data from diverse sources.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a benzylidene moiety, and multiple methoxy groups. The molecular formula is with a molecular weight of 458.6 g/mol. These structural components contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 681481-12-9 |

The biological activity of (Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may inhibit specific enzymes involved in critical biological pathways, thereby modulating cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit notable anticancer properties. (Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been evaluated for its cytotoxic effects on several cancer cell lines:

-

Cell Lines Tested :

- Huh7 (hepatocellular carcinoma)

- Caco2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

- HCT116 (colorectal carcinoma)

- Findings :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiazolidinone derivatives possess broad-spectrum antibacterial and antifungal activities.

- Microbial Targets :

Anti-inflammatory Activity

Preliminary studies suggest that (Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

- In Vitro Studies :

- Mechanism-Based Approaches :

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares structural homology with several synthesized analogs, differing primarily in substituents on the benzylidene ring and the acetamide-linked aromatic group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The 2,5-dimethoxy groups in the target compound may enhance water solubility compared to 4-methyl but reduce it relative to hydroxyl-containing analogs.

- pKa : Predicted pKa ~9.5 (similar to ), suggesting moderate protonation under physiological conditions.

- Thermodynamic Stability : The Z-configuration of the benzylidene moiety is critical; tautomerization or isomerization could diminish activity, as seen in triazole-thione systems .

Q & A

Basic: What are the standard synthetic routes for (Z)-N-(4-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step condensation process. First, the thiazolidinone core is formed by reacting 2,4-thiazolidinedione with 2,5-dimethoxybenzaldehyde under basic conditions (e.g., piperidine or acetic acid) to generate the benzylidene intermediate. This intermediate is then coupled with N-(4-aminophenyl)acetamide via nucleophilic substitution. Key optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require reflux conditions to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and yield, while solvent-free or microwave-assisted methods reduce environmental impact .

- Catalysts : Piperidine or triethylamine accelerates imine formation, critical for regioselectivity in the Z-isomer .

Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm the Z-configuration via coupling constants (e.g., vinyl proton δ 7.2–7.5 ppm, J = 12–14 Hz) and methoxy group integration (δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.1) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

Discrepancies arise from:

- Assay variability : Antioxidant activity (e.g., DPPH radical scavenging) may dominate in cell-free systems, while cytotoxicity (e.g., MTT assays) depends on cell line specificity (e.g., HeLa vs. MCF-7) .

- Structural modifications : Substituents like the 2,5-dimethoxy group influence redox potential versus target binding. Comparative SAR studies with analogs (e.g., nitrobenzylidene derivatives) clarify mechanisms .

Advanced: What computational strategies are recommended to model this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes like COX-2 or PPAR-γ, leveraging the thioxothiazolidinone core’s electron density for hydrogen bonding .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant efficacy .

Advanced: How does the 2,5-dimethoxybenzylidene moiety influence the compound’s pharmacokinetics and metabolic stability?

- Lipophilicity : The dimethoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. MDCK cell assays validate permeability .

- Metabolism : CYP450 isoforms (e.g., CYP3A4) demethylate methoxy groups, forming phenolic metabolites. LC-MS/MS tracks metabolic pathways in hepatic microsomes .

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

- Disorder in the thioxothiazolidinone ring : SHELXL refinement with restraints on thermal parameters resolves rotational disorder .

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) classifies N–H···O and C–H···S interactions, critical for supramolecular assembly .

Advanced: How can in vivo toxicity studies be designed to evaluate therapeutic potential?

- Rodent models : Administer doses (10–100 mg/kg) to Wistar rats, monitoring ALT/AST levels for hepatotoxicity. Histopathology assesses organ-specific effects .

- Pharmacokinetic profiling : Serial blood sampling post-IV/oral dosing quantifies bioavailability and half-life using HPLC-UV .

Basic: What solvents and catalysts improve yield in large-scale synthesis?

- Solvents : Ethanol/water mixtures reduce costs while maintaining >70% yield .

- Catalysts : Amberlyst-15 (solid acid) simplifies purification and enhances recyclability .

Advanced: How do substituents on the benzylidene ring modulate biological activity?

- Electron-donating groups (e.g., methoxy) : Enhance antioxidant activity via radical stabilization but may reduce cytotoxicity by decreasing electrophilicity .

- Electron-withdrawing groups (e.g., nitro) : Increase anticancer activity by promoting DNA intercalation or topoisomerase inhibition .

Advanced: What strategies validate the purity and stability of this compound under storage conditions?

- HPLC-DAD : Monitor degradation products (e.g., hydrolysis of the acetamide group) at 254 nm .

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to establish ICH-compliant storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.